Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Description
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (CAS: 1803581-40-9) is a substituted oxazole derivative with the molecular formula C₈H₈ClF₂NO₃ and a molecular weight of 239.60 g/mol . This compound is characterized by a chloromethyl (-CH₂Cl) group at position 2 and a difluoromethyl (-CF₂H) group at position 4 of the oxazole ring, with an ethyl ester moiety at position 5. It is a colorless liquid that exhibits high solubility in polar organic solvents, making it a versatile reagent in synthetic chemistry.
Key applications include:
- Organic synthesis: Used as a building block for heterocyclic compounds, agrochemicals, and small-molecule inhibitors .
- Catalysis: Acts as a Lewis acid catalyst in vinyl monomer polymerization and other bond-forming reactions .
- Pharmaceutical intermediates: Facilitates the synthesis of peptidomimetics and kinase inhibitors .
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClF2NO3 |
|---|---|
Molecular Weight |
239.60 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H8ClF2NO3/c1-2-14-8(13)6-5(7(10)11)12-4(3-9)15-6/h7H,2-3H2,1H3 |
InChI Key |
NILOSXVMCAIJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CCl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation-Based Synthesis
The most extensively documented method involves a Claisen condensation reaction between ethyl difluoroacetate and chloromethylacetyl chloride, followed by cyclization to form the oxazole core. As detailed in patent WO2017064550A1, the process begins with the generation of ethyl fluoroacetate via Claisen condensation under alkaline conditions. Subsequent reaction with chloromethyl isocyanate in the presence of a Lewis acid catalyst (e.g., aluminum phosphate) at 300°C yields the intermediate 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
Critical parameters include:
- Temperature control : Maintaining the reaction at 10–15°C during chloromethyl group introduction prevents side reactions.
- Catalyst selection : Aluminum phosphate outperforms traditional catalysts like Hünig’s base, achieving >95% conversion.
- Workup protocol : Sequential extraction with dichloromethane and acidification with 31% HCl ensures high purity (96% yield after recrystallization).
Reaction Scheme :
$$
\text{Ethyl difluoroacetate} \xrightarrow{\text{Claisen condensation}} \text{Ethyl fluoroacetate} \xrightarrow{\text{Chloromethyl isocyanate}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{Target compound}
$$
Oxazole Ring Formation via Carboxylic Acid Activation
A recent advancement reported in The Journal of Organic Chemistry (2025) enables direct oxazole synthesis from carboxylic acids using triflylpyridinium reagents. This method bypasses traditional condensation steps by generating acylpyridinium intermediates in situ. For ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, the protocol involves:
- Activation of difluoromethylcarboxylic acid with DMAP-Tf (1.3 equiv) in dichloromethane.
- Trapping with ethyl isocyanoacetate (1.2 equiv) at 40°C for 30 minutes.
- Base-mediated cyclization using DMAP (1.5 equiv), achieving 96% yield under optimized conditions.
Advantages :
- Functional group tolerance : Accommodates halogenated substrates (Cl, F) without requiring protective groups.
- Scalability : Demonstrated for gram-scale synthesis of related oxazole derivatives.
Optimization and Process Parameters
Temperature and Solvent Effects
Both methods exhibit strong temperature dependence:
| Parameter | Claisen Method | DMAP-Tf Method |
|---|---|---|
| Optimal Temperature | 10–15°C (cyclization) | 40°C (activation) |
| Solvent | Methanol/DCM | Dichloromethane |
| Reaction Time | 3–5 hours | 30 minutes |
The DMAP-Tf method’s shorter reaction time reduces energy costs but requires stringent moisture control.
Catalytic Systems
- Aluminum phosphate : Enhances cyclization efficiency in the Claisen route (turnover number = 1,200).
- DMAP recovery : The DMAP-Tf system allows >90% base recovery via aqueous extraction, improving sustainability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common byproducts include:
- Dechlorinated analog : Forms at temperatures >20°C during Claisen condensation.
- Oxazole ring-opened species : Observed in DMAP-Tf reactions if moisture exceeds 50 ppm.
Comparative Evaluation of Methods
The DMAP-Tf method is preferable for small-scale, high-purity applications, whereas the Claisen route remains viable for bulk production.
Industrial Applications and Case Studies
Pharmaceutical Intermediate Synthesis
The compound serves as a precursor to MDM2 inhibitors, with patent WO2017064550A1 detailing its use in synthesizing (3R,4′S,5′R)-6-chloro-4′-(3-chloro-2-fluorophenyl)-N,1″-dimethyl-2-oxodispiro[indoline-3,3′-pyrrolidine-2′,4″-piperidine]-5′-carboxamide.
Agrochemical Development
Chloromethyl and difluoromethyl groups enhance bioactivity in fungicides, as evidenced by its incorporation into SDHI (succinate dehydrogenase inhibitor) prototypes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group and the oxazole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives with various functional groups.
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Ester Hydrolysis: The corresponding carboxylic acid derivative
Scientific Research Applications
Biological Applications
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has been investigated for its potential biological activities, primarily in medicinal chemistry:
- Anticancer Activity : Studies have shown that compounds with similar oxazole structures exhibit significant cytotoxicity against various cancer cell lines, including lung cancer and glioblastoma. For instance, derivatives of oxazole have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage .
- Antidiabetic Properties : Research indicates that oxazole derivatives can lower glucose levels in diabetic models, suggesting potential applications in diabetes management .
Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis of substituted isoxazoles demonstrated that compounds similar to this compound exhibited promising anticancer activity against A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Electrochemical Behavior
Another research effort evaluated the electrochemical properties of oxazole derivatives. The findings suggested that these compounds possess significant redox activity, which could be harnessed for developing electrochemical sensors or drug delivery systems .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(Chloromethyl)-1,3-Oxazole-5-Carboxylate | Lacks difluoromethyl group | Potential for different reactivity |
| Ethyl 2-(Trifluoromethyl)-1,3-Oxazole-5-Carboxylate | Contains trifluoromethyl instead of difluoromethyl | Different electronic properties affecting biological activity |
| Ethyl 2-(Difluoromethyl)-1,3-Oxazole-5-Carboxylate | Similar core structure but without chloromethyl group | May exhibit different solubility and bioactivity |
The unique combination of halogenated substituents in this compound contributes to its distinct pharmacological profile compared to related compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
The structural and functional properties of ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can be contextualized by comparing it to analogous oxazole-based esters. Below is a detailed analysis of its closest analogs:
Substituent Variations at Positions 2 and 4
Table 1: Comparative Analysis of Oxazole-5-carboxylate Derivatives
Key Observations
Substituent Effects on Reactivity :
- Chloromethyl (-CH₂Cl) : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., alkylation). This group is more reactive than 1-chloroethyl (-CH(CH₃)Cl) or simple chloro (-Cl) substituents .
- Fluorinated Groups :
- Difluoromethyl (-CF₂H) : Moderately electron-withdrawing, balancing reactivity and stability.
- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect, increasing lipophilicity (e.g., XLogP3 = 2.6 in ’s analog) and resistance to metabolic degradation .
Applications by Substituent Profile :
- Trifluoromethyl Analogs : Preferred in pharmaceutical research due to enhanced metabolic stability and bioavailability .
- Aromatic Substituents (e.g., dichlorophenyl) : Improve binding affinity in drug candidates targeting enzymes or receptors .
Commercial Availability :
Research Findings and Mechanistic Insights
- Catalytic Activity : this compound is hypothesized to act as a Lewis acid, donating electrons to stabilize transition states in polymerization and coupling reactions .
- Comparative Reactivity: Trifluoromethyl-substituted analogs exhibit higher thermal stability and slower hydrolysis rates compared to difluoromethyl derivatives, as noted in studies on fluorinated oxazoles .
Biological Activity
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic compound belonging to the oxazole class, characterized by its unique structural features, including a chloromethyl and a difluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C8H8ClF2NO3, with a molecular weight of approximately 239.60 g/mol. The presence of halogenated substituents in its structure may influence its biological interactions and pharmacological profiles.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | Lacks difluoromethyl group | Simplified structure; different reactivity potential |
| Ethyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Different electronic properties affecting biological activity |
| Ethyl 2-(difluoromethyl)-1,3-oxazole-5-carboxylate | Similar core structure but without chloromethyl group | May exhibit different solubility and bioactivity |
The unique combination of substituents in this compound suggests distinct pharmacological profiles compared to similar compounds.
Synthesis and Evaluation
Research has focused on synthesizing various oxazole derivatives to evaluate their biological activities. The synthesis of this compound typically involves:
- Reagents : Utilization of difluoromethylation reagents.
- Conditions : Controlled reactions often employing bases like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide.
These synthetic routes are crucial for producing compounds with desired biological properties.
Structure-Activity Relationships (SAR)
Studies on related compounds have established SARs that highlight the impact of substituents on biological activity:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (like fluorine or chlorine) significantly enhances biological activity.
- Positioning of Substituents : The position of these groups on the aromatic ring can alter solubility and interaction with biological targets .
Summary of Biological Activities
The following table summarizes potential biological activities based on existing literature:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
